3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
Overview
Description
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of fluorescent sensors and other functional materials.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4,9-dihydro-3,9-dimethyl-4-oxo-1H-pyrazolo[3,4-b]quinoline
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 4-hydroxy-1H-pyrazolo[3,4-b]quinoline
Uniqueness
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the synthesis, mechanisms of action, and biological activities of this compound based on recent research findings.
- Molecular Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- CAS Number : 1083202-30-5
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with the Friedländer condensation being a prominent approach. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic or basic catalyst, leading to the formation of the desired heterocyclic structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes by binding to their active sites, which prevents these enzymes from catalyzing their respective reactions. This inhibition can lead to reduced inflammation and decreased cell proliferation in cancerous tissues .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory effects. For instance, studies show that compounds similar to this compound can reduce inflammation in lipopolysaccharide (LPS)-induced macrophages without exhibiting cytotoxic effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- In vitro assays have indicated that it exhibits selective cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells.
- The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation rates in cancer cells .
Antimicrobial Properties
The antimicrobial activity of pyrazoloquinolines has also been studied. Compounds in this class have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Case Studies
- Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory properties of quinoline derivatives including 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives. Results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls.
- Anticancer Evaluation :
- Another research focused on the cytotoxic effects of pyrazoloquinolines against various tumor cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-2-1-5(11(16)17)3-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWGVLKFZTCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1C(=O)O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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